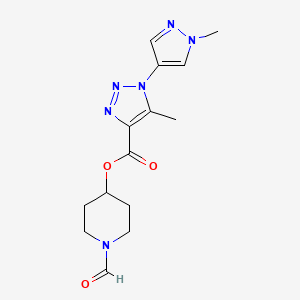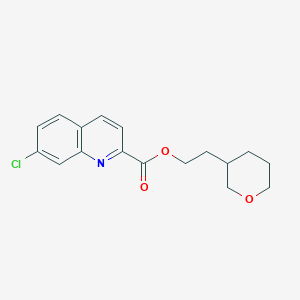![molecular formula C13H17ClO2S B7435163 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is a chemical compound that belongs to the class of organic compounds known as benzylthioethers. It is also known as CMO or 4-CMTB. This compound has been studied extensively in the scientific community due to its potential use as a drug molecule.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes in the body. This inhibition may lead to a decrease in the production of certain proteins that are involved in the progression of diseases such as cancer and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol have been studied extensively. It has been shown to have a significant effect on the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C. In addition, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol in lab experiments include its high purity, easy synthesis method, and potential as a drug molecule. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol. These include further research on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a drug molecule for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol involves the reaction of 2-chloro-3-methylbenzyl chloride with sodium sulfide in the presence of a base. The resulting product is then further reacted with 1,4-dibromobutane to yield 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol. This synthesis method has been reported in various research papers and has been shown to yield a high purity product.
Aplicaciones Científicas De Investigación
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol has been studied for its potential use as a drug molecule. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential as an anti-inflammatory agent. The scientific research application of 4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol is vast and has the potential to yield significant results in the field of medicine.
Propiedades
IUPAC Name |
4-[(2-chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c1-10-3-2-4-11(12(10)14)17-9-13(15)5-7-16-8-6-13/h2-4,15H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDAQKMFLQGHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SCC2(CCOCC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)
![1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B7435095.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)

![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)

![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)